![molecular formula C11H19NO5 B12861800 trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B12861800.png)
trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid: is a synthetic organic compound with the molecular formula C11H19NO5. It is characterized by the presence of a tetrahydro-2H-pyran ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid typically involves the following steps:
-
Formation of the Tetrahydro-2H-pyran Ring: : The initial step involves the formation of the tetrahydro-2H-pyran ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst.
-
Introduction of the Boc-Protected Amino Group: : The next step is the introduction of the tert-butoxycarbonyl (Boc) protected amino group. This is usually done by reacting the intermediate with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA).
-
Carboxylation: : Finally, the carboxylic acid group is introduced through a carboxylation reaction. This can be achieved by treating the intermediate with carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
-
Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
-
Substitution: : The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Deprotection of the Boc group is often achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry
In organic synthesis, trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic natural substrates, making it useful in enzyme inhibition studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to yield the free amine, which can then interact with enzymes or receptors. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- trans-4-{[(Tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
- trans-4-{[(Tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid
- trans-4-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid
Uniqueness
Compared to similar compounds, trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is unique due to its tetrahydro-2H-pyran ring structure. This ring imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. The presence of the Boc-protected amino group and the carboxylic acid group further enhances its versatility in synthetic and medicinal chemistry applications.
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 |
InChI Key |
PCGLJGXKSGRHSC-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCO[C@@H](C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


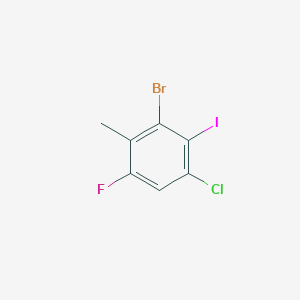
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
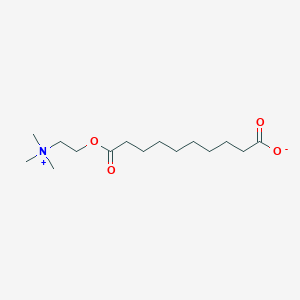
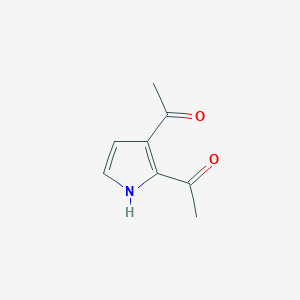
![4-Amino-4'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12861744.png)

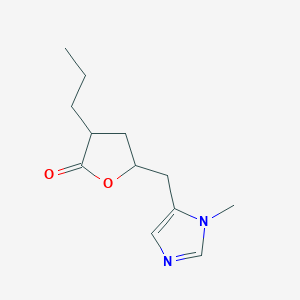
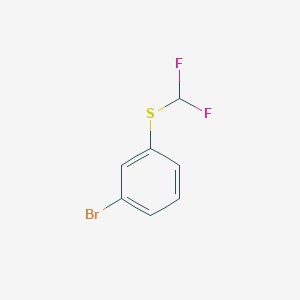
![1-(4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12861776.png)
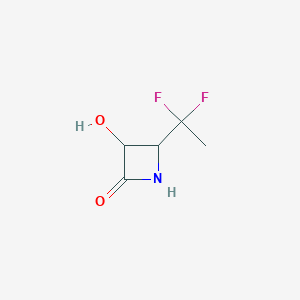
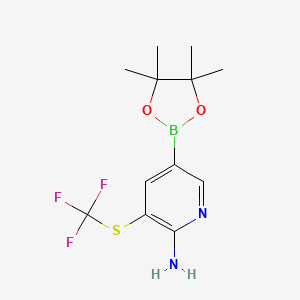

![cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B12861796.png)

